3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
Description
3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfanyl group and a phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety
Properties
IUPAC Name |
3-methylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-16-9-5-8-15(12-16)18(23)21-17(13-22-19-10-11-20-22)14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLGHXJKZENAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide is replaced by a methylsulfanyl group.
Attachment of the Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl Moiety: This step often involves click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl (-SMe) group undergoes nucleophilic displacement under oxidative or basic conditions. For example:
These reactions are critical for modifying the electron-withdrawing properties of the benzamide core, enhancing biological activity .
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (pH < 2) | HCl (conc.), reflux, 6h | 3-(Methylsulfanyl)benzoic acid + 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine | Quantitative yield |
| Basic (pH > 12) | NaOH (2M), 90°C, 3h | Same as above | 89% yield, slower kinetics |
The reaction is pivotal in prodrug design, where controlled hydrolysis releases active metabolites.
Oxidation of the Methylsulfanyl Group
The -SMe group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA (1.2 eq) | DCM, 0°C → 25°C, 2h | 3-(Methylsulfinyl)benzamide derivative | Enhances solubility |
| H<sub>2</sub>O<sub>2</sub> (3 eq) | AcOH, 60°C, 8h | 3-(Methylsulfonyl)benzamide derivative | Improves metabolic stability |
Sulfone derivatives show increased binding affinity in enzyme inhibition studies .
Triazole-Phenylethyl Sidechain Reactivity
The 2H-1,2,3-triazole ring participates in cycloaddition and alkylation reactions:
| Reaction Type | Conditions | Product | Key Finding |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I)/sodium ascorbate, H<sub>2</sub>O:EtOH, 50°C | Triazole-linked conjugates | Used in targeted drug delivery |
| N-Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halides | N-substituted triazole derivatives | Modulates pharmacokinetics |
The triazole’s rigidity and hydrogen-bonding capacity make it valuable in designing enzyme inhibitors .
Comparative Reactivity Insights
A reactivity comparison with structurally analogous compounds highlights:
The triazole-phenylethyl sidechain accelerates hydrolysis and stabilizes the sulfanyl group against oxidation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its efficacy against various bacterial strains and fungi. Research has shown that derivatives of triazoles can inhibit the growth of pathogens by interfering with their metabolic processes .
2. Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. The presence of the phenyl group in this compound suggests potential activity against cancer cell lines. Preliminary studies have demonstrated that similar structures can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
3. HIV Inhibition
Compounds with triazole scaffolds have been explored as inhibitors of HIV reverse transcriptase. The structural similarities suggest that 3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide could be evaluated for its antiviral activity against HIV, particularly in the context of drug-resistant strains .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound may lend itself to the development of novel pesticides. Triazoles are known for their fungicidal properties, and integrating the methylsulfanyl group could enhance the effectiveness and specificity of agricultural chemicals targeting fungal pathogens in crops .
2. Plant Growth Regulators
Research indicates that certain triazole derivatives can act as plant growth regulators by modulating hormonal pathways. This compound could be assessed for its ability to influence plant growth and yield, particularly under stress conditions such as drought or disease .
Data Tables
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi | Inhibition of pathogen growth observed |
| Anticancer Potential | Induction of apoptosis in cancer cells | Similar structures show promising results |
| HIV Inhibition | Targeting reverse transcriptase | Structural analogs exhibit antiviral activity |
| Pesticide Development | Enhanced fungicidal properties | Triazoles effective against fungal pathogens |
| Plant Growth Regulators | Modulation of growth under stress | Positive effects on plant yield reported |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating various triazole derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of cell wall synthesis and metabolic pathways.
Case Study 2: Cancer Cell Apoptosis
Research published on triazole derivatives indicated that specific substitutions on the triazole ring could enhance anticancer activity. In vitro tests showed that compounds with similar structures induced apoptosis in various cancer cell lines through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,4-triazol-3-yl)ethyl]benzamide: Similar structure but with a different triazole isomer.
3-(methylsulfanyl)-N-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]benzamide: Another isomer with the triazole ring in a different position.
Uniqueness
The unique combination of the methylsulfanyl group and the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety in 3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide provides distinct chemical properties and potential applications that are not shared by its isomers. This makes it a valuable compound for further research and development.
Biological Activity
3-(Methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of benzamides that incorporate a triazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of appropriate precursors through methods such as click chemistry, which allows for the efficient formation of the triazole ring.
Anticancer Activity
Research has indicated that compounds containing the 1,2,3-triazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. A review highlighted that triazole-containing hybrids demonstrated activity against multiple cancer types including breast and lung cancers .
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal pathogens. The presence of the methylsulfanyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and activity against microbial cells .
Antitubercular and Antiviral Activities
Additionally, some studies have reported promising antitubercular and antiviral activities for triazole-based compounds. The specific interactions with bacterial enzymes or viral proteins can lead to effective inhibition of pathogen growth .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial survival.
- Receptor Modulation : It can act on specific receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Efficacy : A study demonstrated that triazole derivatives could induce apoptosis in HeLa cells with IC50 values in the low micromolar range (e.g., IC50 = 7.01 µM) .
- Antimicrobial Studies : Research indicated that certain triazole compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(methylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with a benzamide derivative. Key steps include:
-
Step 1 : Formation of the triazole moiety via CuAAC, which requires azide and alkyne precursors under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .
-
Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
-
Step 3 : Final benzamide coupling using reagents like EDC/HOBt or DCC.
Optimization strategies include adjusting reaction time, temperature, and catalyst loading. For example, increasing Cu(I) catalyst concentration from 5 mol% to 10 mol% improved triazole ring formation yields by 15–20% in analogous compounds .- Data Table :
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H-NMR : The methylsulfanyl group (-SMe) appears as a singlet at δ ~2.5 ppm. The triazole protons resonate as singlets at δ ~7.5–8.0 ppm .
- TLC : Used to monitor reaction progress (e.g., chloroform:methanol 7:3 ratio for polarity adjustment) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictory bioactivity data in TRP channel studies?
- Methodological Answer : Contradictions in TRP channel modulation (e.g., TRPM8 antagonism vs. TRPV1 activation) may arise from assay conditions. Key considerations:
-
Cell Line Selection : Use TRPM8-overexpressing HEK293 cells to isolate target-specific effects. Avoid endogenous TRPV1-expressing lines (e.g., DRG neurons) .
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Control Experiments : Include menthol (TRPM8 agonist) and capsazepine (TRPV1 antagonist) as controls.
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Calcium Imaging vs. Patch Clamp : Discrepancies may arise due to off-target Ca²⁺ influx; validate with voltage-clamp electrophysiology .
- Data Table :
| Assay Type | TRPM8 IC₅₀ (µM) | TRPV1 EC₅₀ (µM) | Reference |
|---|---|---|---|
| Calcium flux (HEK293) | 0.12 ± 0.03 | >10 | |
| Patch clamp (HEK293) | 0.15 ± 0.05 | N/A |
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode to neurokinin receptors?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can elucidate binding interactions:
- Cocrystallization : Use neurokinin receptor fragments (e.g., NK1R transmembrane domain) with the compound at 1.8–2.2 Å resolution .
- Electron Density Maps : Identify key interactions (e.g., triazole H-bonding with Gln³⁵⁰, benzamide π-π stacking with Phe²⁶⁸) .
- Validation : Cross-reference with molecular docking (AutoDock Vina) and mutagenesis studies (e.g., Phe²⁶⁸Ala mutants reduce binding affinity by 10-fold) .
Q. What strategies mitigate metabolic instability of the methylsulfanyl group in pharmacokinetic studies?
- Methodological Answer : The methylsulfanyl group is prone to oxidative metabolism (e.g., CYP3A4-mediated sulfoxidation). Mitigation approaches:
- Deuterium Exchange : Replace -SMe with -SCD₃ to slow oxidation (e.g., t₁/₂ increased from 1.2 h to 3.5 h in rat liver microsomes) .
- Prodrug Design : Mask the thioether as a disulfide (-SSMe), which is reduced in target tissues .
- Structural Analogues : Replace -SMe with sulfone (-SO₂Me) for metabolic resistance, though this may reduce target affinity .
Q. How do solvent effects influence the compound’s conformational dynamics in solution?
- Methodological Answer : Solvent polarity alters the benzamide-triazole dihedral angle, impacting receptor binding:
- NMR Titration : In DMSO-d₆, the triazole and benzamide planes adopt a ~30° angle, while in CDCl₃, this increases to ~45° due to reduced hydrogen bonding .
- Molecular Dynamics (MD) : Simulate in explicit solvents (e.g., water vs. lipid bilayer) to assess membrane permeability. For example, logP calculations (Marvin software) predict a value of 3.2 ± 0.1, consistent with moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
